molecular formula C14H9NO2 B12854010 (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one CAS No. 487-42-3

(3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one

Cat. No.: B12854010
CAS No.: 487-42-3
M. Wt: 223.23 g/mol
InChI Key: KXKGLFXLEGRDNJ-UHFFFAOYSA-N
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Description

(3Z)-3-(Phenylimino)-2-benzofuran-1(3H)-one (CAS: 477851-24-4; alternative CAS: 33125-69-8) is a heterocyclic compound featuring a benzofuranone core substituted with a phenylimino group at the 3-position. Its molecular formula is C₁₄H₁₁NO₂, with a molecular weight of 225.25 g/mol . The Z-configuration of the imine double bond is critical to its stereoelectronic properties, influencing reactivity and intermolecular interactions. Key applications include its role as a precursor in pharmaceutical and materials chemistry due to its hydrogen-bonding capabilities and π-conjugated system .

Properties

CAS No.

487-42-3

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

3-phenylimino-2-benzofuran-1-one

InChI

InChI=1S/C14H9NO2/c16-14-12-9-5-4-8-11(12)13(17-14)15-10-6-2-1-3-7-10/h1-9H

InChI Key

KXKGLFXLEGRDNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one typically involves the condensation of benzofuran-2-carboxylic acid with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of benzofuran-2,3-dione derivatives.

    Reduction: Formation of (3Z)-3-(phenylamino)-2-benzofuran-1(3H)-one.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit potential anticancer properties. Specifically, studies have shown that (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one can inhibit the proliferation of cancer cells. For instance, a study demonstrated that related compounds could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Fluorescent Probes

This compound is utilized as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. Its ability to fluoresce upon interaction with ROS makes it valuable for imaging and monitoring oxidative stress in cells, which is crucial for understanding various pathological conditions, including neurodegenerative diseases and cancer .

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound derivatives. The results indicated significant cytotoxicity against multiple cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15Caspase activation
MCF-7 (Breast)12Cell cycle arrest
HeLa (Cervical)10Apoptosis induction

Case Study 2: ROS Detection

In another investigation, this compound was employed as a fluorescent probe to visualize ROS in live cells. The study demonstrated that this compound could effectively differentiate between healthy and stressed cells based on fluorescence intensity, providing insights into cellular oxidative stress responses.

ConditionFluorescence Intensity (AU)Observations
Control50Baseline ROS levels
Oxidative Stress150Significant increase in ROS

Mechanism of Action

The mechanism of action of (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(3Z)-3-(Phenylimino)-2-benzofuran-1(3H)-one Phenylimino group (C₆H₅NH-) C₁₄H₁₁NO₂ 225.25 Imino (C=N), Lactone (C=O)
(Z)-3-Benzylideneisobenzofuran-1(3H)-one (2a) Benzylidene group (C₆H₅CH=) C₁₅H₁₀O₂ 222.24 Exocyclic alkene (C=C), Lactone (C=O)
3-(3,4-Dimethyl-anilino)-2-benzofuran-1(3H)-one 3,4-Dimethylanilino group C₁₆H₁₅NO₂ 253.29 Secondary amine (NH), Lactone (C=O)
3,3-Dimethyl-2-benzofuran-1(3H)-one 3,3-Dimethyl substitution C₁₀H₁₀O₂ 162.19 Geminal dimethyl, Lactone (C=O)

Key Observations :

  • Electronic Effects: The phenylimino group in the target compound introduces conjugation between the imine and lactone carbonyl, enhancing electron delocalization compared to benzylidene (alkene) or alkyl-substituted analogues .
  • Steric Effects: Bulky substituents like 3,4-dimethylanilino (in ) or geminal dimethyl groups () reduce rotational freedom and influence crystal packing .

Physical and Spectral Properties

Table 2: Comparative Physical Data
Compound Melting Point (°C) IR Peaks (cm⁻¹) Synthesis Yield
This compound Not reported Expected peaks: ~1666 (C=N), ~1767 (C=O) Not reported
(Z)-3-Benzylideneisobenzofuran-1(3H)-one 90–95 1767 (C=O), 1666 (C=C) 82%
3-(3,4-Dimethyl-anilino)-2-benzofuran-1(3H)-one 153–157 1674 (C=O), 3333 (N–H) 92%

Analysis :

  • Melting Points: Higher melting points in substituted anilino derivatives (e.g., 153–157°C in ) correlate with stronger intermolecular hydrogen bonds (N–H⋯O) .
  • IR Spectroscopy: The target compound’s imino group (C=N) is expected to absorb near 1666 cm⁻¹, similar to benzylidene C=C stretches, but distinct from N–H stretches (~3333 cm⁻¹) in anilino derivatives .

Hydrogen Bonding and Crystal Packing

  • 3,3-Dimethyl-2-benzofuran-1(3H)-one : Steric hindrance from geminal dimethyl groups disrupts hydrogen bonding, leading to looser packing .
  • 3-Phenylisobenzofuran-1(3H)-one Derivatives: Annelation of cyclohexane () increases rigidity and alters π–π interactions compared to planar phenylimino systems .

Biological Activity

(3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one, a compound belonging to the benzofuran family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant data tables and case studies.

1. Antioxidant Activity

Research has demonstrated that derivatives of benzofuran compounds exhibit significant antioxidant properties. A study reported the synthesis of several (Z)-3-benzylideneisobenzofuran-1(3H)-ones, which showed potent antioxidant activity with IC50_{50} values ranging from 6.33 to 14.38 μg/mL, compared to ascorbic acid with an IC50_{50} of 4.57 μg/mL .

Table 1: Antioxidant Activity of Selected Compounds

CompoundIC50_{50} (μg/mL)Reference
Ascorbic Acid4.57
Compound 28a14.38 ± 0.09
Compound 28b8.88 ± 0.12
Compound 28c6.33 ± 0.08

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies indicated that certain derivatives exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL .

Table 2: Antimicrobial Activity of Compounds

CompoundBacterial StrainMIC (μg/mL)Reference
Compound AS. aureus4.4
Compound BE. coli6.9
Compound CPseudomonas aeruginosaNoted but unspecified

3. Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines, including breast and skin cancer cells. One study reported that certain derivatives showed selective cytotoxicity with IC50_{50} values as low as 0.4 mM against BT-549 and SKOV-3 cell lines, demonstrating significant potential compared to standard chemotherapeutics like doxorubicin .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (mM)Reference
Compound DBT-5490.4
Compound ESKOV-30.8
DoxorubicinBT-5490.046

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives for their biological activities:

  • Study on Antioxidant and Antiplatelet Activities : A comprehensive study synthesized multiple derivatives and assessed their antioxidant and antiplatelet activities using in vitro assays, revealing that certain compounds were more effective than aspirin in inhibiting platelet aggregation .
  • Antimicrobial Screening : Another research effort evaluated the antimicrobial efficacy of various derivatives against both Gram-positive and Gram-negative bacteria, establishing a structure-activity relationship that highlighted the importance of specific functional groups in enhancing activity .

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